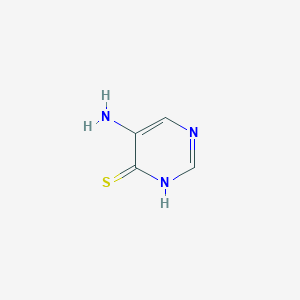
5-Aminopyrimidine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminopyrimidine-4(1H)-thione, commonly known as 5-APT, is a heterocyclic organic compound with the chemical formula C5H5N3S. It is a derivative of pyrimidine and is widely used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Derivatives
5-Aminopyrimidine-4(1H)-thione has been utilized in the synthesis of polysubstituted derivatives. A method for the synthesis of polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea was developed, offering a straightforward and efficient approach under mild conditions without additional additives. This suggests its utility in organic synthesis and chemical research (Shao et al., 2012).
Antibacterial Evaluation
Several studies have focused on the antibacterial applications of 5-Aminopyrimidine derivatives. For instance, thiazolo[4,5-d]pyrimidines derived from 5-Aminopyrimidine were subjected to antibacterial evaluations, highlighting their potential in this field (Rahimizadeh et al., 2011).
Antimicrobial Activity
The compound has also been a part of research in developing new antimicrobial agents. Synthesis and evaluation of novel 1,2,4-triazolopyrimidines, including 7-aminopyrimidin-5(1H)-one, have shown promising antimicrobial activities (Abu‐Hashem et al., 2016).
Metal Complex Formation
Research has also been conducted on the formation of metal complexes with 5-Aminopyrimidine-2(1H)-thione. Metal complexes of the compound were prepared with various metals, showing moderate antimicrobial activity against tested bacteria and yeast strains (Gülcan & Sönmez, 2010).
Chemical Behavior and Reactivity
The chemical behavior and reactivity of this compound have been studied, highlighting its potential in various chemical reactions. For instance, the hydrazinolysis of heterocyclic compounds involving derivatives of this compound has been explored, indicating diverse pathways in chemical transformations (Dickinson & Jacobsen, 1975).
Wirkmechanismus
Target of Action
5-Aminopyrimidine-4(1H)-thione, also known as 5-amino-1H-pyrimidine-6-thione, is a derivative of thienopyrimidine . Thienopyrimidine derivatives are structural analogs of purines and have been found to inhibit various enzymes and pathways . They are often used in the development of anticancer drugs . The primary targets of these compounds are protein kinases (PKs) . PKs play a key role in cell proliferation and differentiation of cancer cells .
Mode of Action
The compound interacts with its targets, primarily PKs, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, which can lead to the prevention of oncogenesis and the progression of cancer .
Biochemical Pathways
The inhibition of PKs affects several signal transduction pathways, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Result of Action
The inhibition of PKs and other targets by this compound can lead to the disruption of cellular communication, potentially preventing the progression of cancer . The compound’s anticancer activity has been demonstrated against various isomers PI3Kα, β, and γ in addition to their anticancer activity versus NCI 60 cell lines .
Eigenschaften
IUPAC Name |
5-amino-1H-pyrimidine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXXVMMOPPBSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)
![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)

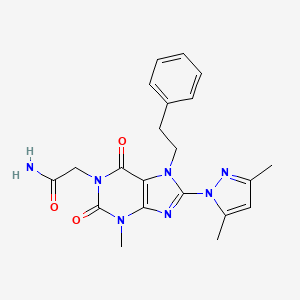
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)
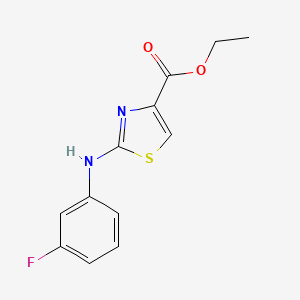
![(5-Chlorothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2766682.png)
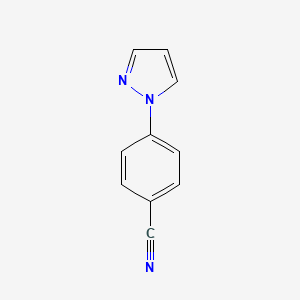

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)
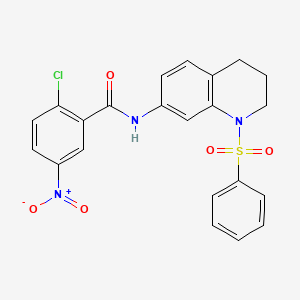

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)
